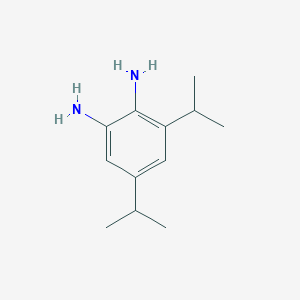
3,5-Di(propan-2-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(propan-2-yl)benzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB or TMB dihydrochloride and has a molecular formula of C13H22N2. TMB is a colorless solid that is soluble in water and other polar solvents.
Mechanism Of Action
The mechanism of action of TMB involves the oxidation of TMB by peroxidase in the presence of hydrogen peroxide. The reaction produces a highly reactive intermediate that reacts with oxygen to form a blue-colored product.
Biochemical And Physiological Effects
TMB has been shown to have no significant biochemical or physiological effects on the human body. However, TMB has been reported to cause skin irritation and respiratory tract irritation upon exposure.
Advantages And Limitations For Lab Experiments
TMB is a highly sensitive substrate for the detection of peroxidase activity in biological samples. TMB has a high molar absorptivity and is relatively stable, making it an ideal substrate for use in laboratory experiments. However, TMB has limited applications in the detection of other enzymes and has a low solubility in non-polar solvents.
Future Directions
1. Development of new TMB derivatives with improved solubility and sensitivity for the detection of other enzymes.
2. Investigation of the potential applications of TMB in the field of electrochemistry.
3. Development of TMB-based biosensors for the detection of various analytes in biological samples.
4. Investigation of the mechanism of action of TMB and its interaction with peroxidase.
5. Optimization of the synthesis method for TMB to improve yield and purity.
In conclusion, TMB is a versatile chemical compound that has found numerous applications in scientific research. Its potential applications in various fields make it an important compound for future research.
Synthesis Methods
The synthesis of TMB involves the reaction between 3,5-dibromoaniline and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper. The product obtained is then purified by recrystallization or column chromatography.
Scientific Research Applications
TMB has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and analytical chemistry. TMB is commonly used as a substrate for the detection of peroxidase activity in biological samples. The reaction between TMB and peroxidase produces a blue-colored product that can be measured spectrophotometrically.
properties
CAS RN |
112121-82-1 |
|---|---|
Product Name |
3,5-Di(propan-2-yl)benzene-1,2-diamine |
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3 |
InChI Key |
UEYMSDNDMQRAGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
synonyms |
1,2-Benzenediamine, 3,5-bis(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



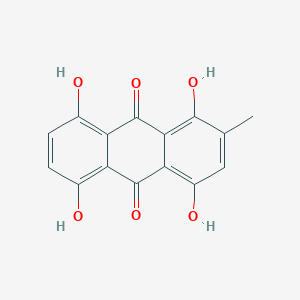
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

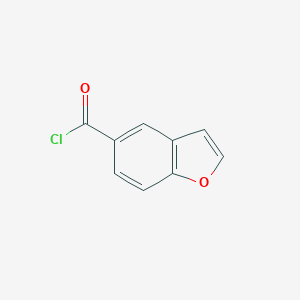
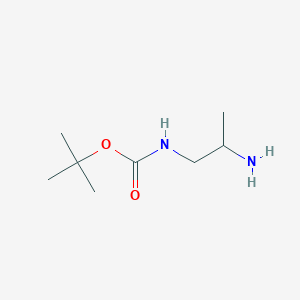
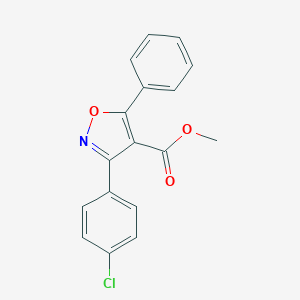
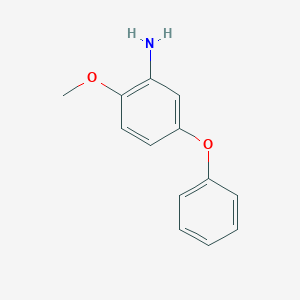
![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

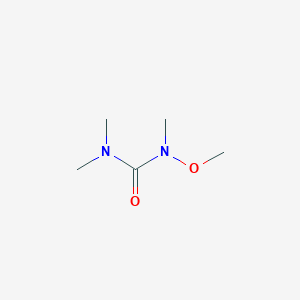
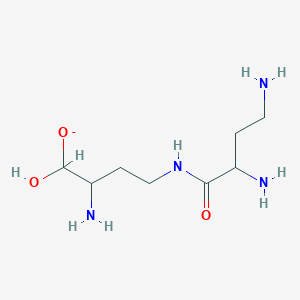
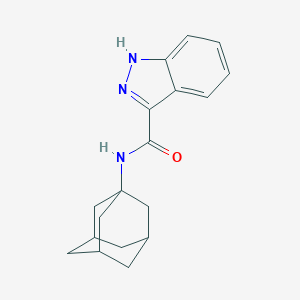

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)